molecular formula C15H11FO B155551 4-Fluorochalcone CAS No. 1608-51-1

4-Fluorochalcone

Cat. No.: B155551
CAS No.: 1608-51-1
M. Wt: 226.24 g/mol
InChI Key: NYSCQZARWVHQBE-DHZHZOJOSA-N
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Description

4-Fluorochalcone is a chemical compound belonging to the chalcone family, characterized by the presence of a fluorine atom at the para position of the phenyl ringThe molecular formula of this compound is C15H11FO, and it has a molecular weight of 226.25 g/mol .

Mechanism of Action

Target of Action

4-Fluorochalcone is a bioactive compound that primarily targets the inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes.

Mode of Action

This compound interacts with its target iNOS by inhibiting its expression . This inhibition results in a dose-dependent reduction in NO production, as observed in studies conducted on the mouse macrophage cell line RAW 264.7 . Additionally, this compound also reduces the levels of prostaglandin E2 (PGE2) by 58% at a concentration of 10 μM .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide synthase (NOS) pathway . By inhibiting iNOS expression, this compound disrupts the production of NO, thereby affecting the downstream effects of NO in the body. These effects can include vasodilation, immune response modulation, and neurotransmission .

Pharmacokinetics

Based on its structural similarity to other chalcones, it is likely to have good oral bioavailability and to be metabolized primarily through glucuronidation

Result of Action

The inhibition of iNOS expression by this compound leads to a reduction in NO production, which can have various molecular and cellular effects. For instance, in a study on rats with adjuvant-induced arthritis, the administration of a similar compound (3,4,5-trimethoxy-4’-fluorochalcone) significantly inhibited paw edema, protected from weight loss, and reduced the levels of inflammatory mediators in paw homogenates .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base. The reaction typically proceeds as follows:

    Reactants: 4-Fluorobenzaldehyde and acetophenone.

    Base: Sodium hydroxide or potassium hydroxide.

    Solvent: Ethanol or methanol.

    Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.

The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Fluorochalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorochalcone has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

4-Fluorochalcone can be compared with other similar compounds, such as:

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties, such as increased membrane permeability and enhanced biological activity. Fluorine’s high electronegativity and small atomic radius contribute to these effects, making this compound a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSCQZARWVHQBE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901030857
Record name 4-Fluorochalcone
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Molecular Weight

226.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

22966-07-0, 1608-51-1
Record name trans-4-Fluorochalcone
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Record name 1608-51-1
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Record name 4-Fluorochalcone
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Synthesis routes and methods I

Procedure details

To a mechanically stirred solution of 5.0 g NaOH in 35 ml H2O and 25 ml EtOH at 15° C. was added 12.0 g (0.100 mole) of acetophenone and 12.4 g (0.100 mole) of 4-fluorobenzaldehyde. After a brief exotherm to 25° C., the temperature returned to 15° C., and the cooling bath was removed. The reaction mixture was stirred at room temperature for 1.5 hour, and the thick slurry was transferred to a beaker to cool overnight at 10° C. This mixture was filtered, and the solids were washed with distilled H2O until the washings were neutral to litmus. Upon drying in vacuo, 20.8 g of a pale yellow solid was obtained, m.p. 86°-87° C. IR (Nujol): 1660, 1605, 1590, 1580 cm-1. 1H NMR (200 MHz, CDCl3): δ 7.12 (d, J=16 Hz, 1H), 7.42-7.68 (m, 7H), 7.78 (d, J=16 Hz, 1H), 8.02 (m, 2H).
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12 g
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35 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

By a procedure similar to that of example 1.59.1, starting from 4-fluorobenzaldehyde and acetophenone, 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one was obtained as yellow solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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